3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide is a complex organic compound notable for its unique structural features, which include an oxazole ring, an indole ring, and a propanamide group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields. Its classification falls under the category of indole derivatives, which are known for their diverse pharmacological properties.
The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide typically involves several critical steps:
In industrial settings, automated reactors and continuous flow systems may be employed to enhance yield and efficiency while minimizing by-products. Key parameters such as reaction time, temperature, and solvent choice are meticulously controlled throughout the synthesis process.
The molecular formula of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide is C20H25N3O3, with a molecular weight of 355.4 g/mol.
Property | Value |
---|---|
Molecular Formula | C20H25N3O3 |
Molecular Weight | 355.4 g/mol |
IUPAC Name | 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide |
InChI Key | CMJWPVUKGCZILN-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CCN1C=CC2=C(C=CC=C21)NC(=O)CCC3=CC(=NO3)OC |
The structure features a methoxy-substituted oxazole ring linked to an indole moiety via a propanamide linkage.
The chemical reactivity of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide can be attributed to its functional groups:
These properties make the compound versatile for further chemical modifications and applications in drug development.
While specific mechanisms for this compound are not extensively documented, compounds with similar structures often exhibit their biological effects through interactions with specific receptors or enzymes. For instance:
Further research would be necessary to elucidate the precise mechanism by which this compound exerts its biological effects .
The compound's physical properties include:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are crucial for determining the compound's behavior in biological systems and its utility in research applications.
The potential applications of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide include:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1